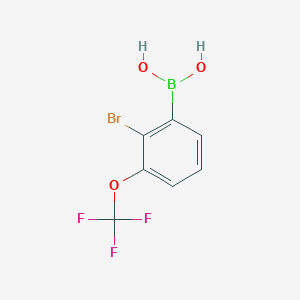
2-Bromo-3-(trifluoromethoxy)phenylboronic acid
Descripción general
Descripción
2-Bromo-3-(trifluoromethoxy)phenylboronic acid (2-Bromo-3-TFPBA) is a boronic acid derivative with a wide range of applications in organic synthesis, medicinal chemistry, and analytical chemistry. It is a versatile reagent that can be used in a variety of organic reactions such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and palladium-catalyzed allylic substitution. In addition, it has been used in the synthesis of a variety of biologically active compounds, including pharmaceuticals and natural products. Furthermore, 2-Bromo-3-TFPBA has been used in the development of analytical methods for the determination of small molecules and peptides.
Aplicaciones Científicas De Investigación
1. Catalytic Protodeboronation of Pinacol Boronic Esters
- Application Summary: This research focuses on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis . The process involves a radical approach and is paired with a Matteson–CH2–homologation .
- Methods & Procedures: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Results & Outcomes: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
2. Antibacterial Activity
- Application Summary: The research investigates the antibacterial potency of (trifluoromethoxy)phenylboronic acids .
- Methods & Procedures: The acidity of all the isomers was evaluated by both spectrophotometric and potentiometric titrations . Docking studies showed possible interactions of the investigated compounds with LeuRS of Escherichia coli .
- Results & Outcomes: The antibacterial potency of studied boronic acids in vitro were evaluated against Escherichia coli and Bacillus cereus .
3. Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls
- Application Summary: The compound was used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
- Methods & Procedures: The synthesis was achieved by palladium-catalyzed cross-couplings .
- Results & Outcomes: The synthesis resulted in novel liquid crystalline materials .
4. Preparation of Imidazo[1,5-a]pyrido[3,2-e]pyrazines and Imidazo[1,5-a]quinoxalines
- Application Summary: The compound was used in the preparation of imidazo[1,5-a]pyrido[3,2-e]pyrazines and imidazo[1,5-a]quinoxalines .
- Methods & Procedures: The synthesis was achieved through Suzuki-Miyaura cross-coupling reactions .
- Results & Outcomes: The resulting compounds were found to be orally active phosphodiesterase 10A inhibitors .
5. Synthesis of o-Phenylphenols
- Application Summary: The compound was used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .
- Methods & Procedures: The synthesis was achieved by palladium-catalyzed cross-couplings .
- Results & Outcomes: The resulting compounds were found to be potent leukotriene B4 receptor agonists .
6. Preparation of Biologically Active Molecules
- Application Summary: The compound was used in the preparation of biologically active molecules .
- Methods & Procedures: The synthesis was achieved through Suzuki-Miyaura cross-coupling reactions .
- Results & Outcomes: The resulting compounds were found to be biologically active .
7. Synthesis of Lactate Dehydrogenase Inhibitors
- Application Summary: The compound was used in the synthesis of lactate dehydrogenase inhibitors, which are used against cancer cell proliferation .
- Methods & Procedures: The synthesis was achieved through palladium-catalyzed cross-couplings .
- Results & Outcomes: The resulting compounds were found to be effective in inhibiting cancer cell proliferation .
8. Preparation of Nitro-phenoxybenzoic Acid Derivatives
- Application Summary: The compound was used in the preparation of nitro-phenoxybenzoic acid derivatives for PAI-1 inhibition .
- Methods & Procedures: The synthesis was achieved through Suzuki-Miyaura cross-coupling reactions .
- Results & Outcomes: The resulting compounds were found to be effective in inhibiting PAI-1 .
Propiedades
IUPAC Name |
[2-bromo-3-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrF3O3/c9-6-4(8(13)14)2-1-3-5(6)15-7(10,11)12/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXLLVIGWOPVSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC(F)(F)F)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801213385 | |
| Record name | Boronic acid, B-[2-bromo-3-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801213385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(trifluoromethoxy)phenylboronic acid | |
CAS RN |
1309980-96-8 | |
| Record name | Boronic acid, B-[2-bromo-3-(trifluoromethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309980-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-bromo-3-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801213385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



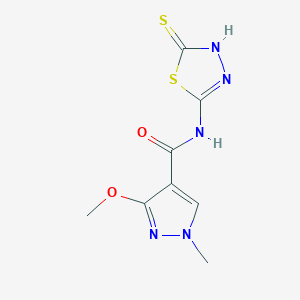
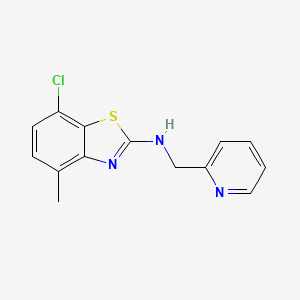
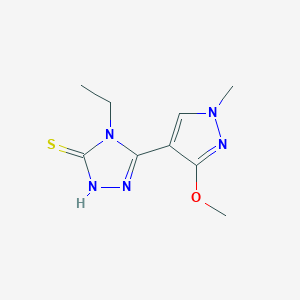
![N-cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1387546.png)
![2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1387547.png)
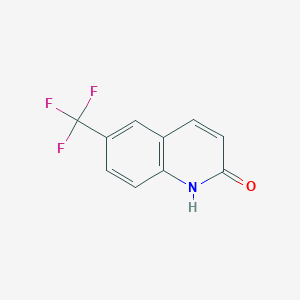
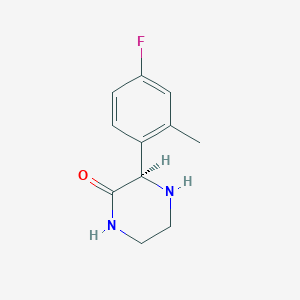
![6-Methyl-3-aza-bicyclo[4.1.0]heptane](/img/structure/B1387552.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate](/img/structure/B1387555.png)
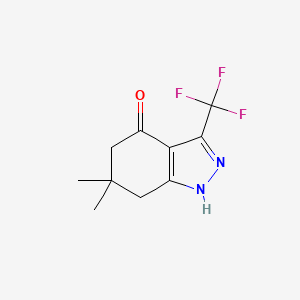
![[(5-Cyclopropyl-1h-pyrazol-3-yl)methyl]-methylamine dihydrochloride](/img/structure/B1387558.png)
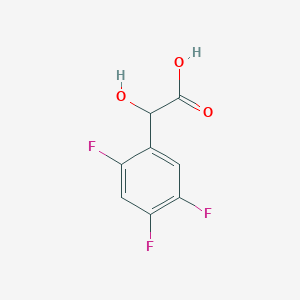
![[(4-Methoxyphenyl)methyl] hydrogen (4-hydroxyphenyl)malonate](/img/structure/B1387560.png)
![Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid](/img/structure/B1387561.png)